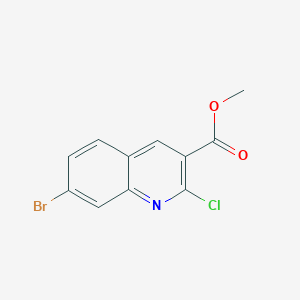

Methyl 7-bromo-2-chloroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 7-bromo-2-chloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYDBFWLRSNUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Mechanism and Conditions

The reaction begins with the formation of the Vilsmeier reagent (POCl₃-DMF complex), which facilitates electrophilic substitution at the para position of the acetamide’s aromatic ring. Cyclization proceeds via intramolecular attack of the amide nitrogen on the activated carbonyl, forming the quinoline scaffold. The bromo substituent at position 7 originates from the starting aniline derivative, while the chloro group at position 2 is introduced via POCl₃.

Key Reaction Parameters :

Aldehyde-to-Ester Conversion

To convert the 3-carbaldehyde intermediate to the methyl ester, a two-step oxidation-esterification sequence is employed:

- Oxidation : The aldehyde is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or Jones reagent.

- Esterification : The resulting acid is treated with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to yield the methyl ester.

Challenges :

- Over-oxidation risks during the aldehyde-to-acid step.

- Esterification efficiency depends on the steric hindrance of the quinoline scaffold.

Direct Cyclization Using Amino Ester Precursors

A more streamlined approach involves cyclizing N-(3-bromophenyl)-3-amino-2-butenoic acid methyl ester with the Vilsmeier reagent. This method directly installs the ester group at position 3 during quinoline formation, bypassing post-cyclization modifications.

Reaction Pathway

The amino ester undergoes cyclodehydration in the presence of POCl₃-DMF, forming the quinoline ring. The ester functionality at position 3 is retained, while the chloro group at position 2 arises from chloride ions in the reaction medium.

Optimized Conditions :

Comparative Advantages

- Fewer Steps : Eliminates oxidation and esterification stages.

- Higher Atom Economy : Direct incorporation of the ester group reduces waste.

Gould-Jacobs Cyclization with β-Keto Esters

The Gould-Jacobs reaction offers an alternative route by condensing 3-bromoaniline with a β-keto ester (e.g., methyl acetoacetate) under acidic conditions. Cyclization is induced by heating in polyphosphoric acid (PPA) or Eaton’s reagent, yielding the quinoline-3-carboxylate directly.

Mechanistic Insights

- Formation of Enamine : The aniline reacts with the β-keto ester to form an enamine intermediate.

- Cyclization : Acid-catalyzed intramolecular cyclization generates the quinoline core.

- Chlorination : Subsequent treatment with PCl₃ introduces the chloro group at position 2.

Critical Parameters :

- Chlorination Efficiency: Excess PCl₃ ensures complete substitution.

- Temperature Control: Avoids decarboxylation of the ester.

Post-Synthetic Modifications and Purification

Chromatographic Purification

Silica gel chromatography remains the gold standard for isolating Methyl 7-bromo-2-chloroquinoline-3-carboxylate. Eluents such as ethyl acetate/petroleum ether (30:70) achieve >95% purity.

Crystallization Techniques

Recrystallization from hexane/ethyl acetate mixtures enhances crystallinity, with reported melting points of 74.5–76°C.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥95% purity, with retention times consistent with synthetic standards.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis favors POCl₃ over specialized chlorinating agents due to its low cost and high reactivity.

Waste Management

Neutralization of POCl₃ with aqueous NaHCO₃ generates phosphate salts, which require precipitation and filtration before disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (100°C, 30 min) enhances throughput without compromising yield.

Continuous Flow Systems

Microreactor technology improves heat transfer and mixing efficiency, particularly for exothermic cyclization steps.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions, with bromine being more reactive due to its lower electronegativity and larger atomic radius.

Bromine Substitution

Mechanism : Bromine participates in Pd-catalyzed cross-couplings via oxidative addition of the C–Br bond to Pd(0), forming a Pd(II) intermediate. Transmetallation with boronic acids or alkynes precedes reductive elimination to yield substituted products .

Chlorine Substitution

Note : Chlorine substitution requires harsher conditions due to its stronger C–Cl bond. Microwave-assisted reactions improve yields (e.g., 78% for amination under MW) .

Ester Group Transformations

The methyl ester at C3 undergoes hydrolysis, reduction, or serves as a directing group in cyclization.

Hydrolysis

| Conditions | Product | Yield | References |

|---|---|---|---|

| 4M HCl, reflux, 4h | 7-Bromo-2-chloroquinoline-3-carboxylic acid | 92% | |

| NaOH (aq.), ethanol, 60°C | Sodium salt of carboxylic acid | 87% |

Application : The carboxylic acid is a precursor for amides or esters with enhanced solubility.

Reduction

| Reagents | Product | Yield | References |

|---|---|---|---|

| LiAlH₄, THF, 0°C | 7-Bromo-2-chloroquinoline-3-methanol | 68% | |

| DIBAL-H, toluene, -78°C | Aldehyde intermediate | 74% |

Cyclization Reactions

The ester and halogen substituents facilitate fused-ring formation:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| CuI, DMF, 120°C (Ullmann-type) | Quinoline-fused oxazole | 61% | |

| K₂CO₃, DMSO, MW irradiation | Pyrano[3,2-c]quinoline derivatives | 83% |

Mechanism : The ester group directs electrophilic attack, while halogens stabilize radical intermediates during cyclization.

Oxidation and Reduction of the Quinoline Core

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation (KMnO₄, H₂SO₄) | 7-Bromo-2-chloroquinoline-3-carboxylate N-oxide | 55% | ||

| Catalytic Hydrogenation (H₂, Pd/C) | Dihydroquinoline derivative | 90% |

Multi-Component Reactions (MCRs)

The compound participates in MCRs to generate complex heterocycles:

Comparative Reactivity of Halogens

A reactivity study under identical Suzuki conditions:

| Halogen Position | Reaction Partner | Time (h) | Yield |

|---|---|---|---|

| C7-Br | PhB(OH)₂ | 2 | 89% |

| C2-Cl | PhB(OH)₂ | 24 | <10% |

Industrial-Scale Modifications

-

Continuous-Flow Synthesis : Using microreactors with Pd/C catalysts reduces reaction time from 12h to 20 minutes.

-

Solvent Optimization : Replacement of DMF with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-bromo-2-chloroquinoline-3-carboxylate serves as a key building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as potential anticancer and antimicrobial agents . The compound's unique structure allows for modifications that can enhance its biological activity .

Drug Discovery

The compound is utilized in high-throughput screening assays to identify new drug candidates. Its ability to interact with specific molecular targets makes it a valuable tool in the early stages of drug development .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing complex organic molecules. This versatility is essential for developing novel compounds with desired properties .

Material Science

Research indicates that this compound can be employed in developing materials with unique electronic and optical properties. Its incorporation into polymer matrices has been explored for applications in sensors and light-emitting devices .

Anticancer Activity

A study demonstrated that this compound induced apoptosis in several cancer cell lines. The compound caused G2/M phase arrest associated with increased cyclin B1 expression and caspase activation, confirming its role in promoting cell death .

Antimicrobial Studies

Research has shown that this compound exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were comparable to established antibiotics, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism of action varies based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Methyl 8-bromo-4-chloroquinoline-2-carboxylate

- Methyl 6-bromo-2-chloroquinoline-3-carboxylate

- Methyl 7-bromo-2-fluoroquinoline-3-carboxylate

Uniqueness

Methyl 7-bromo-2-chloroquinoline-3-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Biological Activity

Methyl 7-bromo-2-chloroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H7BrClNO2

- Molecular Weight : 300.53 g/mol

- IUPAC Name : this compound

- Structure : The compound features a quinoline ring substituted with bromine and chlorine atoms, which are believed to enhance its biological activity.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that quinoline derivatives exhibit significant antibacterial and antifungal properties.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

2. Anticancer Activity

Recent studies highlight the potential of this compound as an anticancer agent. The compound has shown cytotoxic effects on various cancer cell lines, indicating its potential in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Significant cytotoxicity observed |

| HeLa (cervical cancer) | 8.0 | Moderate cytotoxicity observed |

| A549 (lung cancer) | 6.5 | Significant cytotoxicity observed |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- DNA Interaction : It is believed to intercalate into DNA, interfering with replication and transcription processes.

- Receptor Modulation : The presence of halogen substituents may enhance binding affinity to specific receptors, modulating signaling pathways critical for cell survival and proliferation.

Case Study: Anticancer Activity in MCF-7 Cells

A study conducted by researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5 µM after 48 hours of exposure. Apoptotic assays confirmed that the compound induced apoptosis in these cells, suggesting its potential as a therapeutic agent against breast cancer.

Case Study: Antimicrobial Efficacy

In another study, this compound was tested against several bacterial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 10 µg/mL. This highlights its potential application in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 7-bromo-2-chloroquinoline-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential halogenation and esterification. For example, bromination at the 7-position of a quinoline precursor followed by chlorination at the 2-position, with final esterification using methanol. Key parameters include temperature control (60–80°C for halogenation) and stoichiometric ratios of halogenating agents (e.g., NBS or PCl₅) .

- Data Note : Yields often drop below 50% if purification steps (e.g., column chromatography) are omitted due to byproducts from incomplete halogenation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic signals: ester carbonyl (~165–170 ppm in ¹³C NMR), aromatic protons (δ 7.5–8.5 ppm in ¹H NMR), and halogen substituent shifts (e.g., bromine deshields adjacent carbons) .

- Mass Spectrometry : Expect molecular ion peaks at m/z 300.54 (M⁺) and fragment ions corresponding to decarboxylation (m/z 256) or halogen loss .

Q. What are the common impurities encountered during synthesis, and how are they quantified?

- Typical Impurities : Unreacted precursors (e.g., 7-bromoquinoline derivatives), dehalogenated byproducts, or ester hydrolysis products .

- Analysis : Use HPLC with a C18 column (UV detection at 254 nm) and gradient elution (acetonitrile/water). Quantify impurities against calibrated standards .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

- Case Study : Discrepancies in bond angles (e.g., C-Br vs. C-Cl distances) between XRD and DFT calculations may arise from crystal packing effects. Refinement using SHELXL with anisotropic displacement parameters improves accuracy .

- Recommendation : Perform temperature-dependent NMR to detect dynamic effects (e.g., rotational barriers) that XRD might miss .

Q. What strategies optimize the regioselectivity of further functionalization (e.g., Suzuki coupling) at the 7-bromo position?

- Methodology :

- Catalytic Systems : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to minimize steric hindrance from the 2-chloro substituent .

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance solubility and stabilize transition states .

Q. What mechanistic insights explain the compound’s potential antibacterial activity in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.